
6-Hydroxy Oxymorphone-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6alpha/beta-Hydroxyoxymorphone-D3 solution, 100 micrograms per milliliter in methanol, is a certified reference material. This compound is a major, active metabolite of the opiate oxymorphone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6alpha/beta-Hydroxyoxymorphone involves the hydroxylation of oxymorphone. The reaction typically requires specific conditions to ensure the correct stereochemistry of the hydroxyl groups at the 6alpha and 6beta positions. The reaction conditions often involve the use of catalysts and controlled environments to achieve the desired product.
Industrial Production Methods
Industrial production of 6alpha/beta-Hydroxyoxymorphone-D3 solution involves large-scale synthesis under stringent quality control measures. The process includes the use of deuterated reagents to incorporate deuterium atoms into the molecule, ensuring the production of a stable and consistent reference material .
Chemical Reactions Analysis
Structural and Metabolic Context
6-Hydroxy Oxymorphone-d3 (C₁₇H₁₈D₃NO₄) is formed via keto-reduction of oxymorphone’s 6-keto group, producing a hydroxyl moiety at the 6-position. This reaction is catalyzed by cytosolic enzymes such as 6-ketoreductases . The deuterium substitution at three hydrogen positions enhances its utility as a stable isotope internal standard in mass spectrometry .
Synthetic Pathways
Deuterated analogs like this compound are synthesized through:
-
Deuterium Exchange : Reaction of oxymorphone with deuterated reagents (e.g., D₂O under acidic/basic conditions) at specific labile hydrogen sites .
-
Protected Intermediate Coupling : Strategies involve protecting the 3-hydroxyl group (e.g., acetylation), followed by coupling with deuterated sugar derivatives (e.g., methyl(tri-O-acetyl-α-D-glucopyranosyl bromide)uronate-d3) and subsequent deprotection .
3.1. Phase I Metabolism
-
Oxidation : CYP2D6-mediated O-demethylation of oxycodone yields oxymorphone, which undergoes keto-reduction to form 6-Hydroxy Oxymorphone .
-
Deuterium Stability : The deuterium atoms remain intact during metabolic transformations, enabling precise tracking in pharmacokinetic studies .
3.2. Phase II Metabolism
-
Glucuronidation : UGT2B7 catalyzes the glucuronidation of the 3-hydroxyl group, forming 6-Hydroxy Oxymorphone-3-glucuronide-d3 .
4.1. LC-MS/MS Parameters
Analyte | Transition (m/z) | Collision Energy (eV) | Internal Standard |
---|---|---|---|
6-Hydroxy Oxymorphone | 302.3 → 198.2 | 57 | This compound (305.1 → 201.1) |
Source: Adapted from LC-MS/MS validation studies . |
4.2. Extraction Efficiency
-
Solid-Phase Extraction (SPE) : Recovery rates exceed 85% using mixed-mode cartridges (e.g., Trace-B) with deuterated internal standards .
-
Matrix Effects : Minimal ion suppression (<10%) observed in liver and blood matrices .
Research Findings
Scientific Research Applications
Opioid Metabolism Studies
6-Hydroxy Oxymorphone-d3 serves as a valuable tool in studies investigating the metabolism of oxymorphone. As an active metabolite, it contributes to understanding how genetic variations in metabolic enzymes, such as CYP2D6, affect drug efficacy and safety. Research has shown that alterations in CYP2D6 can lead to reduced efficacy or increased toxicity of opioids like oxycodone, which also metabolizes into 6-hydroxy-oxymorphone .
Dual-Target Drug Development
Recent studies have explored the potential of compounds like this compound in designing dual-target ligands that act on both mu-opioid receptors (MOR) and dopamine D3 receptors (D3R). This approach aims to retain analgesic properties while minimizing abuse liability associated with traditional opioids. By incorporating features that allow for bitopic binding to both receptors, researchers hope to develop safer alternatives for pain management .
Understanding Opioid Use Disorder
Research has indicated that the interaction between MOR and D3R plays a critical role in opioid use disorder (OUD). The use of this compound in experimental models can help elucidate the neurobiological mechanisms underlying OUD and assess the effectiveness of potential treatments that target these pathways .
Pharmacological Characterization
The pharmacological profile of this compound is essential for understanding its effects compared to other opioids. Studies have utilized this compound in binding assays to evaluate its affinity for various opioid receptors, contributing to the broader knowledge of opioid receptor pharmacodynamics .
Clinical Implications
The insights gained from studies involving this compound can inform clinical practices related to pain management and opioid prescribing. Understanding how this compound interacts with other medications can help mitigate risks associated with opioid therapy, particularly in patients with varying metabolic capacities .
Table 1: Comparison of Opioid Metabolites
Compound | Primary Action | Metabolic Pathway | Clinical Relevance |
---|---|---|---|
Oxymorphone | Mu-opioid receptor agonist | CYP2D6 | Analgesia; potential for abuse |
This compound | Active metabolite | CYP2D6 | Insights into metabolism; OUD research |
Morphine | Mu-opioid receptor agonist | UGT2B7, UGT2B4 | Analgesia; significant first-pass effect |
Noroxycodone | Active metabolite | CYP3A4 | Increased efficacy; altered side effects |
Case Study 1: Genetic Variability in Opioid Response
A study examined patients with different CYP2D6 genotypes receiving oxycodone treatment. It was found that poor metabolizers had significantly lower levels of 6-hydroxy-oxymorphone, correlating with reduced analgesic efficacy and increased side effects. This highlights the importance of genetic testing in opioid prescriptions.
Case Study 2: Dual-Target Ligands
In a preclinical study, a novel dual-target ligand incorporating features from this compound showed promise in reducing self-administration behaviors in rodent models without compromising analgesic effects. This study supports the potential development of safer opioids aimed at treating chronic pain while minimizing addiction risks.
Mechanism of Action
6alpha/beta-Hydroxyoxymorphone exerts its effects by interacting with opioid receptors in the body. It primarily targets the mu-opioid receptors, leading to analgesic effects. The compound’s mechanism of action involves binding to these receptors, which modulates the release of neurotransmitters and alters pain perception pathways .
Comparison with Similar Compounds
6alpha/beta-Hydroxyoxymorphone is unique due to its specific stereochemistry and deuterium incorporation. Similar compounds include:
Oxymorphone: The parent compound from which 6alpha/beta-Hydroxyoxymorphone is derived.
Hydromorphone: Another opioid agonist with similar analgesic properties but different metabolic pathways.
Morphine: A widely used opioid with a different chemical structure and pharmacokinetic profile.
These compounds share similar analgesic effects but differ in their metabolic pathways, receptor affinities, and pharmacokinetics .
Properties
Molecular Formula |
C17H21NO4 |
---|---|
Molecular Weight |
306.37 g/mol |
IUPAC Name |
(4R,4aS,7aR,12bS)-3-(trideuteriomethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol |
InChI |
InChI=1S/C17H21NO4/c1-18-7-6-16-13-9-2-3-10(19)14(13)22-15(16)11(20)4-5-17(16,21)12(18)8-9/h2-3,11-12,15,19-21H,4-8H2,1H3/t11?,12-,15+,16+,17-/m1/s1/i1D3 |
InChI Key |
AABLHGPVOULICI-AVRUEMSUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC[C@]23[C@@H]4C(CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)O |
Canonical SMILES |
CN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.